Kibdelone B
Overview
Description
The compound “rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-1It was first isolated from a soil actinomycete, Kibdelosporangium . Kibdelone A is notable for its potent and selective cytotoxicity against a panel of human tumor cell lines, as well as its significant antibacterial and nematocidal activity .
Preparation Methods
Kibdelone A is synthesized through a series of complex reactions involving multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and functionalization
Chemical Reactions Analysis
Kibdelone A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Kibdelone A has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying complex polyketide synthesis and the development of new synthetic methodologies.
Biology: Its potent cytotoxicity makes it a valuable tool for studying cancer cell biology and the mechanisms of cell death.
Mechanism of Action
The mechanism by which Kibdelone A exerts its effects involves the inhibition of specific molecular targets and pathways within cells. Its cytotoxicity is believed to result from the disruption of cellular processes essential for cell survival, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved are still under investigation, but it is clear that Kibdelone A has a significant impact on cellular function.
Comparison with Similar Compounds
Kibdelone A is part of a family of natural heterocyclic polyketides, which includes other compounds with similar structures and biological activities. Some similar compounds include:
Kibdelone B: Another member of the kibdelone family with similar cytotoxic and antibacterial properties.
Kibdelone C: A related compound with distinct structural features and biological activities.
Kibdelone D: Another variant with unique functional groups and biological effects. Kibdelone A is unique in its specific combination of functional groups and stereochemistry, which contribute to its potent and selective biological activities.
Biological Activity
Kibdelone B is a member of the kibdelone family, which are hexacyclic tetrahydroxanthones isolated from the rare Australian actinomycete Kibdelosporangium sp. These compounds have garnered significant interest due to their potent biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, including its cytotoxicity against various cancer cell lines, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound (C₁₈H₁₄O₆) features a complex polycyclic structure with multiple hydroxyl groups that contribute to its biological activity. The compound is known for its ability to undergo oxidation, leading to the formation of other kibdelones (A and C), which can interconvert under biological conditions. This property is significant as it may influence the overall activity of the compound in vivo.
Cytotoxicity
This compound exhibits remarkable cytotoxicity against a variety of human cancer cell lines. The National Cancer Institute (NCI) has evaluated kibdelones in their 60-cell panel, revealing that this compound displays low nanomolar activity against several tumor types. For instance:
Cell Line | GI50 (nM) |
---|---|
SR (Leukemia) | 1.2 |
SN12C (Renal) | <1 |
HCT116 (Colon) | 3.0 |
MCF7 (Breast) | 4.5 |
These results indicate that this compound is particularly effective against leukemia and renal carcinoma cell lines, suggesting a potential role in targeted cancer therapies .
While the precise mechanism by which this compound exerts its cytotoxic effects remains unclear, several studies have provided insights into its action:
- Disruption of Actin Cytoskeleton : Research indicates that this compound disrupts the actin cytoskeleton without directly binding to actin or inhibiting its polymerization. This disruption can lead to apoptosis in cancer cells .
- Oxidative Stress : The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects, as ROS can induce cellular damage and apoptosis .
- Non-DNA Targeting : Unlike many chemotherapeutic agents, this compound does not appear to interact with DNA or inhibit topoisomerase, suggesting a unique mode of action distinct from traditional anticancer drugs .
Comparative Studies
Comparative studies have highlighted this compound's potency relative to other compounds within the kibdelone family and related natural products:
- Kibdelone C : Often compared with this compound, Kibdelone C has shown even greater potency in certain assays, with GI50 values below 1 nM against multiple cell lines .
- Simaomicin α : Another natural product known for its anticancer properties, simaomicin α has been shown to sensitize cancer cells to other cytotoxic agents. However, kibdelones like this compound exhibit unique profiles in COMPARE analyses, indicating different mechanisms of action .
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- In Vitro Studies : A study utilizing human lung and colon cancer cell lines demonstrated that treatment with this compound resulted in significant cell death at low concentrations (GI50 < 5 nM). The study also noted that the compound induced G1 arrest in the cell cycle .
- Animal Models : Preliminary studies in immunocompromised mice showed promising results where kibdelones inhibited tumor growth significantly compared to control groups .
Properties
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,15,18(23),25-heptaene-3,5,10,24-tetrone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKAAIWXVERFW-MZFXBISCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098790 | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934464-78-5 | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934464-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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